molecular formula C11H20O3 B8776889 Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate

Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate

Cat. No.: B8776889
M. Wt: 200.27 g/mol
InChI Key: ZZQWSSNYWVSMAB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of propionic acid and is characterized by the presence of a tetrahydropyran ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the esterification of 2-Methyl-2-tetrahydropyran-4-yl-propionic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The tetrahydropyran ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl isobutyrate: Similar ester structure but lacks the tetrahydropyran ring.

    Ethyl 2-methylpropanoate: Another ester with a similar backbone but different substituents.

    Ethyl 2,2-dimethylacetate: Similar ester but with different branching.

Uniqueness

Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-methyl-2-(oxan-4-yl)propanoate

InChI

InChI=1S/C11H20O3/c1-4-14-10(12)11(2,3)9-5-7-13-8-6-9/h9H,4-8H2,1-3H3

InChI Key

ZZQWSSNYWVSMAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1 g (tetrahydro-pyran-4-yl)-acetic acid ethyl ester [103260-44-2] in 3 ml of dry tetrahydrofuran is added dropwise to a solution of lithium diisopropyl amide (freshly prepared from 1 ml diisopropyl amine and 4.3 ml 1.6 M butyllithium solution in hexanes) in 5 ml of dry tetrahydrofuran at −78° C. The reaction mixture is stirred for 15 minutes at −78° C. and then 0.46 ml of methyl iodide are added and the mixture is allowed to warm to 0° C. over a period of 15 minutes. The reaction mixture is re-cooled to −78° C. and then a solution of lithium diisopropyl amide (freshly prepared from 1 ml diisopropyl amine and 4.3 ml 1.6 M butyllithium solution in hexanes) in 5 ml of dry tetrahydrofuran is added dropwise. The solution is stirred for 15 minutes at −78° C. and then 0.46 ml of methyl iodide are added and the mixture is allowed to warm to room temperature. After 2 hours, the reaction mixture is quenched with 20 ml of 1M HCl and then extracted with tert-butyl methyl ether (2×). The combined organic phases are washed with brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a colourless oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.27 (1:5 EtOAc-heptane).
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